molecular formula C12H22O11 B7791142 Lactulose CAS No. 58166-25-9

Lactulose

Cat. No.: B7791142
CAS No.: 58166-25-9
M. Wt: 342.30 g/mol
InChI Key: JCQLYHFGKNRPGE-FCVZTGTOSA-N
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Description

Lactulose (4-O-β-D-galactopyranosyl-D-fructose) is a synthetic disaccharide derived from lactose through alkaline isomerization or enzymatic methods . It is clinically approved for treating chronic constipation and hepatic encephalopathy (HE) due to its osmotic laxative and prebiotic properties. This compound increases colonic water retention, promotes bifidogenic activity, and reduces ammonia absorption in the gut by acidifying the intestinal environment . Industrially, it is synthesized via chemical isomerization of lactose under high pH and temperature, though electroactivation (EA) methods are emerging as sustainable alternatives with higher yields (up to 38% in 40 minutes) .

Preparation Methods

Lactulose is typically produced through the isomerization of lactose. This process can be achieved chemically or enzymatically:

Chemical Reactions Analysis

Chemical Isomerization

The Lobry de Bruyn-Alberda van Ekenstein transformation isomerizes lactose under alkaline conditions (pH 9–12) at 70–90°C. Catalysts include sodium hydroxide, sodium aluminate, or boric acid .

Reaction Mechanism:

LactoseOHThis compound+By-products (galactose, glucose, isosaccharinic acids)\text{Lactose} \xrightarrow{\text{OH}^-} \text{this compound} + \text{By-products (galactose, glucose, isosaccharinic acids)}

Key Findings:

ConditionYieldBy-productsSource
70°C, pH 11, 60 min25%Galactose, glucose
75°C, boric acid (1:1)75%Isosaccharinic acids
90 mA, electroactivation38%Epilactose

Boric acid enhances yield by forming a stable this compound-borate complex, suppressing side reactions .

Electro-Isomerization

Electroactivation (EA) uses ion-exchange membranes and electric fields (300–900 mA) to isomerize lactose in alkaline cathodic chambers .

Optimized Parameters:

  • Current: 900 mA

  • Time: 40 min

  • Lactose conc.: 10%

  • Yield: 38%

EA outperforms traditional chemical methods in speed and by-product reduction .

Decomposition and Stability

This compound degrades under acidic or prolonged alkaline conditions:

Acidic Hydrolysis:

This compoundH+Galactose+Fructose\text{this compound} \xrightarrow{\text{H}^+} \text{Galactose} + \text{Fructose}

Alkaline Degradation:
Above pH 12, this compound forms galactose, isosaccharinic acids, and melanoidins via Maillard reactions .

Maillard Conjugation

This compound reacts with amino groups (e.g., whey proteins) at 90°C, forming advanced glycation end products (AGEs) with antioxidant properties :

SubstrateProductAntioxidant Activity (DPPH)
Whey protein + this compoundGlycoconjugates65% scavenging

Analytical Characterization

HPLC-ELSD with NH₂ columns (acetonitrile:water = 75:25) resolves this compound, lactose, and galactose. Retention times:

  • This compound: 6.2 min

  • Lactose: 7.8 min

  • Galactose: 9.1 min

Industrial Processes

Continuous Boric Acid Method (US Patent 5,895,814):

  • Reactors: 3 CSTRs in series

  • Conditions: 70°C, pH 11, 1:1 boric acid:lactose

  • Yield: 75% this compound

Scientific Research Applications

Therapeutic Uses

1.1 Treatment of Constipation
Lactulose is widely used as a laxative for treating chronic constipation. It works by increasing osmotic pressure in the colon, leading to enhanced water retention and stool softening. Clinical studies have demonstrated that this compound significantly increases bowel movement frequency in patients with chronic constipation, making it a preferred choice when lifestyle modifications fail .

1.2 Management of Portal-Systemic Encephalopathy (PSE)
this compound is also indicated for preventing and treating PSE, a condition often arising from liver cirrhosis. By reducing ammonia absorption in the intestines, this compound helps lower blood ammonia levels, thereby improving neurological function in affected patients . A study involving cirrhotic patients showed that this compound treatment led to significant improvements in cognitive function and EEG patterns .

Prebiotic Properties

This compound acts as a prebiotic, promoting the growth of beneficial gut bacteria, particularly bifidobacteria. Its fermentation in the colon produces short-chain fatty acids (SCFAs), which are crucial for gut health. Recent studies indicate that low-dose this compound enhances mineral absorption (calcium and magnesium) and may improve overall gut microbiota composition .

Table 1: Effects of this compound on Gut Health

Study ReferencePopulationThis compound DoseFindings
Healthy men2g or 4gEnhanced calcium and magnesium absorption
Cirrhotic patientsVariableIncreased abundance of beneficial bacteria

Potential Anticancer Applications

Emerging research suggests that this compound may have anticancer properties due to its ability to bind galectins, proteins involved in tumor progression . Preliminary studies indicate that this compound could inhibit tumor growth by modulating galectin interactions within the tumor microenvironment.

Innovative Research Applications

4.1 Metabolomics Studies
Recent advancements in metabolomics have facilitated the exploration of this compound's bioactive compounds and their roles in gut health. Metabolomic analysis has been employed to study the effects of this compound on metabolic pathways associated with gut health, revealing insights into its bifidogenic effects and modulation of gut microbiota .

4.2 Biosensor Development
Research has also focused on engineering biosensors utilizing this compound for high-throughput screening of this compound-producing strains. This innovative application demonstrates the compound's versatility beyond traditional therapeutic uses, highlighting its potential in biotechnology .

Mechanism of Action

Lactulose exerts its effects through several mechanisms:

Comparison with Similar Compounds

Lactulose is often compared to other osmotic laxatives, stimulant laxatives, and therapeutic agents for HE. Below is a detailed analysis of its efficacy, safety, and applications relative to similar compounds.

Polyethylene Glycol (PEG)

  • Mechanism: PEG is a non-absorbable osmotic laxative that retains water in the intestines.
  • Efficacy : A meta-analysis of 10 RCTs found PEG superior to this compound in improving stool frequency (mean difference: 0.83 stools/week), stool consistency, and abdominal pain relief. Subgroup analyses confirmed this in adults and children .
  • Safety : PEG has fewer gastrointestinal side effects (e.g., bloating, nausea) compared to this compound .
  • Clinical Use : PEG is preferred for chronic constipation, while this compound remains a staple for HE. Combining PEG with this compound enhances HE management efficacy .

Sennosides

  • Mechanism: Sennosides are stimulant laxatives derived from senna plants, promoting colonic motility.
  • Efficacy: In a comparative study, this compound and sennosides showed similar effectiveness in preventing constipation, but this compound had a slower onset of action .
  • Safety: Sennosides may cause electrolyte imbalances with prolonged use, whereas this compound’s safety profile is better for long-term use .

Sorbitol

  • Mechanism : Sorbitol is a sugar alcohol with osmotic effects.
  • Efficacy : Studies indicate comparable laxative efficacy to this compound, but sorbitol is less viscous and easier to administer .
  • Safety : Sorbitol is preferred in elderly patients due to lower incidence of nausea (7% vs. 22% with this compound) .

Prucalopride

  • Mechanism : Prucalopride is a selective serotonin 5-HT₄ receptor agonist stimulating colonic motility.
  • Efficacy : In a head-to-head trial, prucalopride showed faster symptom relief (24–48 hours) versus this compound (48–72 hours) for clozapine-induced constipation .
  • Safety : Prucalopride may cause headaches and dizziness, limiting its use in sensitive populations .

Probiotics

  • Mechanism : Probiotics modulate gut microbiota and reduce ammonia production.
  • Safety : Probiotics have fewer side effects but require longer treatment durations for clinical effects .

Rifaximin

  • Mechanism: Rifaximin is a non-absorbable antibiotic reducing gut ammonia-producing bacteria.
  • Efficacy : Combined with this compound, Rifaximin significantly reduces HE recurrence compared to this compound alone (HR: 0.34; p < 0.001) .

Key Data Tables

Table 1: Comparison of this compound with Other Constipation Treatments

Compound Mechanism Onset of Action Stool Frequency Improvement Common Side Effects Preferred Population
This compound Osmotic/prebiotic 48–72 hours +1.5 stools/week Bloating, nausea HE patients, long-term use
PEG Osmotic 24–48 hours +2.3 stools/week Diarrhea, flatulence Chronic constipation
Sennosides Stimulant 6–12 hours +1.8 stools/week Electrolyte imbalance Short-term relief
Prucalopride Prokinetic 24–48 hours +2.0 stools/week Headache, dizziness Opioid-induced constipation

Table 2: Hepatic Encephalopathy Management

Treatment Mechanism Reversal of MHE Recurrence Rate Reduction Key Studies
This compound Ammonia reduction 68% 35% RCTs
Probiotics Gut microbiota modulation 62% 28% Meta-analysis
Rifaximin + this compound Antibiotic + osmotic 82% 66% Clinical trial

Production and Analytical Methods

  • Chemical vs. Electroactivation (EA) Synthesis: Chemical Isomerization: Yields ~15–20% this compound with byproducts (e.g., epilactose) requiring costly purification . EA Technology: Achieves 38% yield in 40 minutes at 900 mA, offering a greener alternative .
  • Analytical Methods : HPLC with refractometric detection is standard, though UV detection is less sensitive for this compound quantification .

Contraindications and Special Populations

  • Galactosemia : this compound contains galactose and is contraindicated .
  • Elderly : Sorbitol is safer due to lower nausea risk .
  • Pregnancy : Theoretical risk of electrolyte imbalance with prolonged use .

Biological Activity

Lactulose is a synthetic disaccharide composed of fructose and galactose, primarily used in clinical settings for its laxative effects and as a treatment for hepatic encephalopathy (HE). Its biological activity is multifaceted, involving modulation of gut microbiota, production of short-chain fatty acids (SCFAs), and potential therapeutic roles in metabolic disorders. This article provides a comprehensive overview of this compound's biological activity, supported by research findings, data tables, and case studies.

This compound is not absorbed in the small intestine; it reaches the colon intact where it is fermented by gut microbiota. This fermentation process leads to the production of SCFAs, gases, and increased bacterial mass. The SCFAs produced, such as acetate, propionate, and butyrate, play crucial roles in gut health and systemic metabolism.

  • Prebiotic Effects : this compound acts as a prebiotic by selectively promoting the growth of beneficial bacteria like Bifidobacterium and Lactobacillus, while inhibiting pathogenic species. This shift in microbiota composition contributes to improved gut health and may enhance immune function.
  • SCFA Production : Studies have shown that this compound significantly increases SCFA levels in the colon. For instance, one study reported total SCFA production with varying doses of this compound (2-5 g/day) resulting in mean values ranging from 399 to 471 mmol after 120 hours compared to 332 mmol in controls .
  • Hepatic Encephalopathy Treatment : this compound reduces ammonia absorption by acidifying the colonic environment, which promotes the conversion of ammonia (NH3) to ammonium (NH4+), thus trapping it in the colon . A meta-analysis demonstrated that this compound significantly decreased hospitalization rates for HE .

Hepatic Encephalopathy

This compound is widely recognized for its efficacy in treating HE. A Cochrane review indicated a relative risk reduction for hospitalization due to HE when treated with this compound compared to controls (RR=0.58) . Furthermore, it has been shown to improve quality of life metrics among patients with minimal HE .

Diabetes Management

Emerging evidence suggests that this compound may also play a role in managing diabetes by influencing gut microbiota composition and enhancing SCFA production. An increase in beneficial bacteria like Akkermansia has been associated with improved glucose metabolism .

Gut Microbiota Modulation

A study examining daily changes in gut microbiota found that ingestion of 4 g/day of this compound led to significant increases in Bifidobacterium counts over time:

Time PointBifidobacterium Count (log CFU/g feces)p-Value
Before10.33 ± 0.93-
Day 110.24 ± 1.080.68
Day 210.44 ± 1.100.0093
Day 310.48 ± 1.050.025
Day 410.63 ± 0.87<0.0001
Week 110.64 ± 1.040.0025
Week 210.63 ± 0.950.0015

This data illustrates the prebiotic effects of this compound on gut microbiota composition over time .

Case Studies

A retrospective study involving patients with cirrhosis demonstrated that those treated with this compound had lower rates of hospitalization for HE compared to non-treated individuals . Additionally, patients reported improvements in sleep quality and cognitive function during this compound therapy.

Q & A

Basic Research Questions

Q. What statistical methodologies are recommended for analyzing the efficacy of lactulose in clinical trials comparing it to other laxatives like polyethylene glycol (PEG)?

  • Methodological Answer : Use paired t-tests or Wilcoxon Signed-Rank tests for within-group comparisons (e.g., pre/post-treatment outcomes) and independent t-tests or Mann-Whitney tests for between-group differences. Calculate effect sizes (e.g., Cohen’s d) to quantify clinical significance . For meta-analyses, apply the Mantel-Haenszel method to pool data and calculate relative risks with 95% confidence intervals .

Q. How should researchers design studies to evaluate this compound’s safety profile in constipation management?

  • Methodological Answer : Adopt randomized controlled trials (RCTs) with stratified randomization to control for covariates like age, comorbidities, and baseline gut motility. Use standardized adverse event reporting frameworks (e.g., MedDRA) and perform subgroup analyses to identify risk factors. Prioritize longitudinal follow-up to assess long-term safety .

Q. What are the key considerations for selecting outcome measures in this compound trials for hepatic encephalopathy (HE)?

  • Methodological Answer : Primary outcomes should include clinically relevant endpoints like mortality, HE recurrence, or ammonia reduction. Secondary outcomes may focus on neuropsychological test scores or quality-of-life metrics. Ensure blinding of outcome assessors to minimize bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in meta-analyses regarding this compound’s non-response rates in HE treatment?

  • Methodological Answer : Conduct sensitivity analyses to assess heterogeneity sources (e.g., study design, patient subgroups). Apply Trial Sequential Analysis (TSA) to determine if pooled sample sizes are sufficient to confirm or refute efficacy. Explore subgroup interactions, such as rifaximin combination therapy, which reduces non-response rates (NNT=4 for HE improvement) .

Q. What experimental designs optimize this compound production via electro-activation of lactose?

  • Methodological Answer : Use full factorial designs to test variables like electrical current, temperature, and reactor configuration. Apply response surface methodology (RSM) to model interactions and identify optimal conditions. Validate models with laboratory experiments and HPLC quantification of this compound yield .

Q. How does this compound modulate gut microbiota composition, and what mechanistic studies are needed to clarify its prebiotic role?

  • Methodological Answer : Combine 16S rRNA sequencing with metabolomics to track bifidogenic effects and short-chain fatty acid (SCFA) production. Use in vitro gut models (e.g., SHIME) to isolate microbial interactions. Investigate synbiotic combinations (e.g., this compound + Bifidobacterium) for synergistic impacts on gut barrier function .

Q. What methodological flaws limit the interpretability of the this compound:mannitol test in assessing intestinal permeability?

  • Methodological Answer : Traditional assumptions conflate this compound’s flux through paracellular “leak” pathways with generalized gut damage. Instead, use differential probe measurements (e.g., this compound, mannitol, sucralose) to distinguish pore, leak, and unrestricted pathways. Advanced modeling (e.g., differential flux analysis) improves specificity for localized intestinal damage .

Q. How can researchers integrate pharmacokinetic-pharmacodynamic (PK-PD) models into this compound trials for personalized dosing?

  • Methodological Answer : Develop population PK models using nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in this compound metabolism. Corrogate PK parameters (e.g., fecal SCFA levels) with PD outcomes (e.g., ammonia reduction) to establish dose-response relationships .

Q. Methodological Frameworks

Q. How should PICOT criteria be applied to structure this compound-related research questions in clinical trials?

  • Methodological Answer : Define:

  • P opulation (e.g., cirrhotic patients with HE),
  • I ntervention (e.g., this compound + rifaximin),
  • C omparison (e.g., this compound monotherapy),
  • O utcome (e.g., 30-day mortality),
  • T imeframe (e.g., 6-month follow-up).
    This framework ensures clarity and reproducibility in hypothesis testing .

Q. What strategies improve the robustness of systematic reviews on this compound’s role in gut-brain axis disorders?

  • Methodological Answer : Follow PRISMA guidelines for study selection and data extraction. Use tools like ROB-2 to assess bias risk in RCTs. Include gray literature and trial registries to mitigate publication bias. Perform meta-regression to explore confounders like this compound dosage or comorbidities .

Q. Data Contradiction Analysis

  • Example : Conflicting findings on this compound’s efficacy in HE may arise from variability in diagnostic criteria (e.g., overt vs. minimal HE) or endpoint definitions. Address this by harmonizing outcome measures across studies (e.g., West-Haven criteria) and conducting individual participant data (IPD) meta-analyses .

Q. Tables for Key Findings

Outcome This compound Monotherapy This compound + Rifaximin Source
HE Improvement (NNT)74
Mortality Reduction (NNT)95
Adverse Events (RR)1.20.8
Variable Optimal Range Impact on this compound Yield Source
Electrical Current (mA)50-100Positive correlation (R²=0.89)
Temperature (°C)25-30Nonlinear effect

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4S,5R)-4,5-dihydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4-6(16)7(17)8(18)11(21-4)22-9-5(2-14)23-12(20,3-15)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6+,7+,8-,9-,10+,11+,12-/m1/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

JCQLYHFGKNRPGE-FCVZTGTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C2O)(CO)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@]([C@H]2O)(CO)O)CO)O)O)O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
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DSSTOX Substance ID

DTXSID5045833
Record name Lactulose
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Molecular Weight

342.30 g/mol
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Physical Description

Solid
Record name Lactulose
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Solubility

Soluble in cold water, hot water. Solubility in water: 76.4% @ 30 deg. C, 764.0 mg/mL
Record name Lactulose
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CAS No.

4618-18-2, 58166-24-8, 58166-25-9
Record name Lactulose [USAN:USP:INN:BAN:JAN]
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Melting Point

169 °C
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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